molecular formula C11H13N3O2 B13289108 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

Cat. No.: B13289108
M. Wt: 219.24 g/mol
InChI Key: OTDZLJKDMPXVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is a high-purity organic compound supplied with Oxalic acid and is characterized by the CAS Number 1803609-01-9 . Its molecular formula is C13H15N3O6, and it has a molecular weight of 309.27 g/mol . This chemical features the 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide spectrum of pharmacological activities . The 1,3,4-oxadiazole core is recognized as a bioisostere for carboxylic acids, esters, and carboxamides, making it a highly valuable building block for the design and synthesis of novel drug candidates . This compound is of significant interest in anticancer research, as 1,3,4-oxadiazole derivatives have demonstrated potent antiproliferative effects through multiple mechanisms. These include the inhibition of critical cancer-related enzymes and proteins such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase, which are vital targets for halting cancer cell proliferation . Researchers utilize this compound as a key intermediate to develop and study new therapeutic agents targeting these pathways. This product is offered For Research Use Only and is not approved for human, diagnostic, or therapeutic use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

1-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C11H13N3O2/c1-8(12)11-14-13-10(16-11)7-15-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3

InChI Key

OTDZLJKDMPXVFU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(O1)COC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

Synthetic Route Overview

The synthesis of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine generally follows these key stages:

Detailed Stepwise Synthesis

Formation of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole core is commonly synthesized via cyclization of hydrazide precursors with carboxylic acid derivatives or their equivalents under dehydrating conditions. Typical methods include:

  • Cyclodehydration of acyl hydrazides: Hydrazides react with carboxylic acids or acid chlorides in the presence of dehydrating agents (e.g., phosphorus oxychloride, polyphosphoric acid) to form the oxadiazole ring.
  • Alternative routes: Reaction of hydrazides with carbon disulfide and base to form 1,3,4-oxadiazole-2-thione intermediates, which can be further transformed.

This step is crucial for establishing the heterocyclic scaffold that imparts unique chemical and biological properties to the molecule.

Introduction of the Phenoxymethyl Group

The phenoxymethyl substituent is typically introduced via nucleophilic substitution reactions:

  • Phenol alkylation: Phenol or substituted phenol derivatives are reacted with halomethyl intermediates (e.g., chloromethyl or bromomethyl derivatives) attached to the oxadiazole ring.
  • Conditions: This reaction proceeds under basic conditions, often using potassium carbonate or other mild bases in solvents like acetone or acetonitrile.

This step installs the phenoxymethyl moiety at the 5-position of the oxadiazole ring, enhancing the compound's lipophilicity and potential for biological activity.

Attachment of the Ethanamine Group

The ethanamine side chain can be introduced through reductive amination or nucleophilic substitution:

  • Reductive amination: An aldehyde or ketone precursor on the oxadiazole intermediate reacts with ammonia or a primary amine in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Direct substitution: Alternatively, halogenated ethanamine derivatives can be coupled under nucleophilic substitution conditions.

This step provides the primary amine functionality essential for further derivatization or salt formation.

Formation of Oxalic Acid Salt (Optional)

To improve the compound's stability, solubility, and handling, the free amine can be converted into its oxalate salt by reaction with oxalic acid:

  • Procedure: The amine is dissolved in a suitable solvent (e.g., ethanol or water), and oxalic acid is added stoichiometrically.
  • Outcome: Formation of a crystalline oxalate salt enhances physicochemical properties for storage and biological testing.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Oxadiazole ring formation Hydrazide + acid chloride + POCl3 or PPA Requires controlled heating, inert atmosphere
Phenoxymethyl attachment Phenol + halomethyl oxadiazole + K2CO3 Mild base, acetone/acetonitrile solvent, reflux
Ethanamine group introduction Aldehyde + NH3 + NaBH4 or catalytic H2 Room temperature to mild heating, inert atmosphere
Salt formation Amine + oxalic acid Room temperature, crystallization

Analytical Characterization and Purity Assessment

The synthesized compound is typically characterized by:

Industrial and Scale-Up Considerations

Comparative Analysis with Related Compounds

Compound Name Key Difference Impact on Properties
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]methanamine Methanamine instead of ethanamine Slightly different solubility and reactivity
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]propan-1-amine Propanamine side chain Increased hydrophobicity
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]butan-1-amine Butanamine side chain Further altered biological activity

The ethanamine derivative balances solubility and biological activity, making it a preferred scaffold in medicinal chemistry.

Summary Table of Preparation Methods

Step No. Reaction Stage Reagents/Conditions Yield Range (%) Key Notes
1 Oxadiazole ring formation Hydrazide + acid chloride + POCl3/PPA 70-85 Requires careful temperature control
2 Phenoxymethyl group attachment Phenol + halomethyl intermediate + K2CO3 75-90 Mild base, reflux conditions
3 Ethanamine group introduction Aldehyde + NH3 + NaBH4 or catalytic H2 65-80 Reductive amination preferred
4 Oxalate salt formation Amine + oxalic acid Quantitative Enhances stability and solubility

Chemical Reactions Analysis

Types of Reactions

1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an agonist of free fatty acid receptor 1 (GPR40), which plays a role in glucose metabolism . The compound’s effects are mediated through its binding to this receptor, leading to downstream signaling events that result in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, highlighting differences in substituents, synthesis, and applications:

Compound Name Substituent(s) Molecular Weight (g/mol) Synthesis Method Key Applications/Findings References
1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine Phenoxymethyl 219.25 (free base) Coupling, cyclization in POCl₃ Potential biological activity; discontinued commercial availability
1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 4-Methylphenyl 187.21 Polyphosphoric acid condensation Materials science (polymers, OLEDs); high-yield synthesis (87%)
2-[5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine 3,5-Dimethylphenyl 217.27 Unspecified (similar coupling routes) Structural analog with potential electronic tuning for optoelectronics
5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine 3-Methoxyphenoxymethyl 221.21 Hydrazide cyclization Not explicitly stated; likely bioactive due to methoxy group’s pharmacokinetic influence
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine 4-Isopropylphenyl 231.30 Unspecified Potential for nonlinear optical (NLO) applications

Structural and Electronic Differences

  • Methoxy and isopropyl substituents modulate electronic effects (e.g., methoxy’s resonance donation vs. isopropyl’s inductive effects), impacting reactivity in drug design or material conductivity .

Research Findings and Data

Key Research on Analogous Compounds

  • 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine :
    • Dielectric Properties : Incorporated into polyimides, achieving dielectric constants <3.0, suitable for microelectronics .
    • Synthetic Yield : 87% via polyphosphoric acid route, characterized by NMR, FT-IR, and LCMS .

Challenges and Opportunities

  • Target Compound : Discontinued commercial status () limits accessibility, but structural versatility offers avenues for derivatization (e.g., coupling with carboxylic acids for drug conjugates) .
  • Toxicity Data: Limited safety information underscores the need for further pharmacokinetic studies .

Biological Activity

1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is a compound that has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an oxadiazole ring, a phenoxymethyl group, and an ethanamine moiety, which are known to influence its biological properties significantly.

  • Molecular Formula : C13H15N3O6
  • Molecular Weight : 309.28 g/mol
  • IUPAC Name : 1-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine oxalic acid
  • CAS Number : 1803609-01-9

The biological activity of 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is attributed to its interaction with various molecular targets:

  • Enzymatic Interaction : The compound may inhibit specific enzymes that are critical in various metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activity, influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds exhibit antibacterial and antifungal properties .

Antimicrobial Activity

Research has indicated that derivatives of 1,3,4-oxadiazole compounds possess significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives range from 3.12 to 12.5 µg/mL .

Anti-inflammatory Activity

A notable area of research involves the anti-inflammatory effects of this compound. A study evaluating several oxadiazole derivatives found that they exhibited substantial anti-inflammatory activity in vivo. The results are summarized in the following table:

CompoundDose (mg/kg)Inhibition of Paw Oedema after 3h (%)Inhibition of Paw Oedema after 6h (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
C-3303.46 ± 0.2251.16
C-4301.62 ± 0.2770.98
Control-0.36 ± 0.28-
Indomethacin401.78 ± 0.3466.44

The data indicates that certain substitutions at the oxadiazole ring can enhance anti-inflammatory activity significantly .

Case Study: Synthesis and Characterization

In a study focused on synthesizing new derivatives of oxadiazole, researchers reported successful synthesis methods involving cyclization reactions followed by nucleophilic substitutions to introduce phenoxymethyl groups . Characterization techniques such as NMR and mass spectrometry confirmed the structures and purity of the compounds.

Case Study: Pharmacological Screening

Another study conducted pharmacological screenings on various oxadiazole derivatives to assess their therapeutic potential against inflammation and microbial infections. The findings highlighted specific compounds with promising activities that could lead to further development as therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a phenoxymethyl-substituted carboxylic acid derivative under acidic conditions (e.g., phosphorus oxychloride) . Key steps include:
  • Precursor Preparation : Reacting phenoxymethylacetic acid with thiosemicarbazide to form a hydrazide intermediate.
  • Cyclization : Using POCl₃ or polyphosphoric acid to form the 1,3,4-oxadiazole ring .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
    Optimization parameters:
ParameterOptimal RangeImpact on Yield/Purity
SolventEthanol or DCMEnhances solubility
Temperature80–100°CAccelerates cyclization
Reaction Time6–12 hoursMinimizes side products
CatalystPOCl₃ (0.5–1.0 equiv)Balances reactivity/safety

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the oxadiazole ring (δ 8.3–8.5 ppm for protons adjacent to N/O) and phenoxymethyl group (δ 6.8–7.4 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to confirm purity ≥98% .
  • Mass Spectrometry (MS) : ESI-MS to validate molecular weight (e.g., m/z 247.28 for [M+H]⁺) .
  • Elemental Analysis : Carbon-hydrogen-nitrogen (CHN) analysis to confirm stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the phenoxymethyl group (e.g., halogenation, alkylation) to assess antimicrobial or anticancer activity .
  • Oxadiazole Ring Analogues : Replace 1,3,4-oxadiazole with 1,2,4-oxadiazole or thiadiazole to evaluate ring-specific bioactivity .
  • Assay Design :
  • In Vitro Testing : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, C. albicans) .
  • Target Identification : Molecular docking studies with enzymes like topoisomerase II or β-lactamase to predict binding affinity .

Q. What strategies are recommended for resolving contradictory data in biological activity assays?

  • Methodological Answer :
  • Replicate Under Standardized Conditions : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .
  • Orthogonal Assays : Validate cytotoxicity results with ATP-based luminescence or Annexin V/PI staining .
  • Data Normalization : Use Z-factor scoring to assess assay robustness and eliminate false positives/negatives .

Safety and Handling

Q. What are the critical safety protocols for handling and storing 1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., POCl₃) .
  • Storage : Airtight container under inert gas (argon) at 2–8°C to prevent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Data Contradiction Analysis Example

  • Case : Discrepancies in reported IC₅₀ values for anticancer activity (e.g., 10 µM vs. 50 µM).
  • Resolution Workflow :

Verify compound purity via HPLC .

Re-test using synchronized cell cycles and standardized viability assays .

Cross-validate with independent labs using blinded samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.